2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol
Description
Properties
IUPAC Name |
2-[4-(aminomethyl)-2-methoxyphenoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-10-6-8(7-11)2-3-9(10)14-5-4-12/h2-3,6,12H,4-5,7,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZLTWFKYDQRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H15NO3, with a molecular weight of 197.23 g/mol. The compound features a phenoxy group, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, derivatives of phenoxyethyl have shown significant antibacterial and antifungal activities, suggesting that this compound could also possess similar effects due to its structural characteristics .
Anticancer Properties
A study highlighted the potential anticancer effects of Mannich bases, a class that includes compounds like this compound. These derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating that this compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism, which is crucial for the survival of certain pathogens like Mycobacterium tuberculosis (Mtb) .
- Receptor Modulation : Compounds with phenoxy groups often engage in receptor modulation. For example, biased agonism at serotonin receptors has been observed in structurally related compounds, which could translate into therapeutic effects for mood disorders .
Study on Antimicrobial Activity
In a comparative study, several phenoxy derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, suggesting moderate to strong antimicrobial activity. The specific activity of this compound remains to be directly evaluated but is anticipated based on these findings.
Anticancer Activity Assessment
A recent investigation into the anticancer properties of Mannich bases revealed that derivatives showed IC50 values between 5 µM and 25 µM against various cancer cell lines. This suggests a promising avenue for further research into the anticancer potential of this compound, particularly in the context of drug development aimed at targeting specific cancer pathways .
Data Summary
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's role in various biological processes. Its structural characteristics suggest potential applications in:
- Pharmacology : The compound may exhibit properties that influence neurotransmitter systems or act as a modulator for specific receptors.
- Proteomics : It is utilized in proteomic studies to understand protein interactions and functions due to its ability to bind to various biomolecules .
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects. Its chemical structure allows it to interact with biological targets, making it a candidate for drug development aimed at treating neurological disorders or other conditions influenced by neurotransmitter activity.
Biochemical Assays
The compound is useful in biochemical assays where it can serve as a probe to study enzyme activities or receptor-ligand interactions. Its specificity and binding capabilities make it an asset in understanding complex biochemical pathways.
In Vitro Studies
Research involving this compound often occurs in controlled laboratory settings (in vitro), where it aids in the investigation of cellular responses to various stimuli. This includes studying its effects on cell proliferation, differentiation, and apoptosis .
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin receptors, revealing that it could potentially enhance serotonin signaling pathways. This finding suggests its utility in developing treatments for mood disorders.
Case Study 2: Proteomic Research
In proteomics, the compound was employed to identify protein interactions within cellular environments. Researchers found that it could selectively bind to target proteins, facilitating the mapping of protein networks involved in disease mechanisms .
Data Table of Research Findings
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Substitution Patterns on the Phenoxy Ring
The phenoxy ring’s substituents significantly influence physicochemical properties and bioactivity. Below is a comparison of key analogs:

Key Observations:
- Aminomethyl vs.
- Hydroxypropyl vs. Aminomethyl: The hydroxypropyl group in introduces a flexible aliphatic chain, likely improving solubility but reducing lipophilicity compared to the rigid aminomethyl group .
Backbone Modifications
Variations in the ethanol backbone alter molecular flexibility and interaction profiles:
Key Observations:
Functional Group Additions
Piperazine Derivatives ()
Compounds like 2-(4-((4-benzylpiperazin-1-yl)methyl)phenyl)ethan-1-ol incorporate piperazine moieties, which are common in antipsychotics and antidepressants. These derivatives exhibit enhanced interaction with neurotransmitter receptors due to the piperazine’s basic nitrogen .
Preparation Methods
Bromination of 2-Methoxy-4-methylphenol
The synthesis begins with 2-methoxy-4-methylphenol (1), which undergoes bromination at the methyl group. Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride selectively yields 4-(bromomethyl)-2-methoxyphenol (2).
Reaction Conditions :
Characterization :
Gabriel Synthesis for Aminomethyl Installation
The brominated intermediate (2) is subjected to Gabriel synthesis to install the aminomethyl group. Reaction with potassium phthalimide in dimethylformamide (DMF) at 120°C affords 4-(phthalimidomethyl)-2-methoxyphenol (3).
Reaction Conditions :
Deprotection is achieved via hydrazinolysis. Treatment with hydrazine hydrate in ethanol reflux liberates the primary amine, yielding 4-(aminomethyl)-2-methoxyphenol (4).
Characterization :
-
¹H NMR (D₂O) : δ 6.95 (d, J = 8.4 Hz, 1H, ArH), 6.50 (d, J = 2.4 Hz, 1H, ArH), 6.42 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 3.88 (s, 3H, OCH₃), 3.65 (s, 2H, CH₂NH₂).
Williamson Ether Synthesis for Ethan-1-ol Chain Installation
Etherification with 1,2-Dibromoethane
The phenolic oxygen of 4-(aminomethyl)-2-methoxyphenol (4) undergoes alkylation with 1,2-dibromoethane in a Williamson ether synthesis. Deprotonation with potassium carbonate in acetone facilitates nucleophilic attack on 1,2-dibromoethane, yielding 1-bromo-2-[4-(aminomethyl)-2-methoxyphenoxy]ethane (5).
Reaction Conditions :
Characterization :
Hydrolysis of Bromide to Alcohol
The terminal bromide in (5) is hydrolyzed to a hydroxyl group using aqueous sodium hydroxide, yielding 2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol (6).
Reaction Conditions :
Characterization :
-
¹H NMR (D₂O) : δ 7.05 (d, J = 8.4 Hz, 1H, ArH), 6.60 (d, J = 2.4 Hz, 1H, ArH), 6.52 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.15 (t, J = 6.0 Hz, 2H, OCH₂CH₂OH), 3.92 (s, 3H, OCH₃), 3.75 (s, 2H, CH₂NH₂), 3.60 (t, J = 6.0 Hz, 2H, CH₂OH).
Alternative Synthetic Routes
Reductive Amination Approach
An alternative pathway involves reductive amination of 4-formyl-2-methoxyphenol (7). Condensation with ammonium acetate followed by reduction with sodium cyanoborohydride yields 4-(aminomethyl)-2-methoxyphenol (4).
Reaction Conditions :
Direct Coupling Using 2-Chloroethanol
Direct alkylation of 4-(aminomethyl)-2-methoxyphenol (4) with 2-chloroethanol under Mitsunobu conditions (DIAD, PPh₃) provides the target compound in a single step.
Reaction Conditions :
-
2-Chloroethanol (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv), THF, 0°C to rt, 6 hours.
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Gabriel Synthesis | High purity, scalable | Requires protection/deprotection steps |
| Reductive Amination | Avoids halogenated intermediates | Lower yield due to competing side reactions |
| Mitsunobu Coupling | Single-step etherification | Costly reagents, moderate yields |
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of 2-[4-(aminomethyl)-2-methoxyphenoxy]ethan-1-ol?
To confirm the structure, researchers should employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the aromatic protons, methoxy group, and aminomethyl substituents. Infrared (IR) spectroscopy can identify functional groups like hydroxyl (-OH), amine (-NH₂), and ether (C-O-C) bonds via characteristic absorption bands (e.g., 3300–3500 cm⁻¹ for -OH/-NH₂). Mass spectrometry (MS) further validates molecular weight and fragmentation patterns. For chiral resolution, polarimetry or chiral HPLC may be required if stereoisomers are present .
Q. What are the common synthetic routes for this compound?
A typical synthesis involves:
Reductive amination : Reacting 4-(aminomethyl)-2-methoxyphenol with ethylene oxide under basic conditions to form the ethanolic side chain.
Protection-deprotection strategies : Using tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic cleavage (e.g., trifluoroacetic acid) to yield the final product.
Catalytic hydrogenation : Reducing nitro intermediates (e.g., 4-(2-nitroprop-1-en-1-yl)-2-methoxyphenoxyethanol) with palladium on activated charcoal (5–10% Pd/C) under H₂ atmosphere .
Q. How do environmental factors (pH, temperature) influence the stability of this compound?
- pH : The compound’s amine group protonates under acidic conditions (pH < 6), altering solubility and reactivity. At alkaline pH (>8), the hydroxyl group may deprotonate, increasing susceptibility to oxidation.
- Temperature : Prolonged exposure to >40°C accelerates degradation. Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation. Use buffered solvents (e.g., phosphate buffer at pH 7.4) for biological assays .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized to minimize side products during synthesis?
Key parameters:
- Catalyst loading : 5–10% Pd/C balances reaction rate and cost.
- H₂ pressure : 1–3 atm reduces over-reduction risks.
- Solvent choice : Ethanol/water mixtures (9:1 v/v) improve substrate solubility.
- Temperature : 25–30°C prevents thermal decomposition. Monitor reaction progress via TLC or HPLC to terminate at ~90% conversion .
Q. How can conflicting data on the compound’s biological activity (e.g., CNS receptor binding) be resolved?
Dose-response studies : Test across a broad concentration range (nM–mM) to identify biphasic effects.
Receptor specificity assays : Use radioligand binding assays (e.g., ³H-labeled antagonists) to distinguish affinity for serotonin (5-HT) vs. dopamine receptors.
Metabolic stability : Incubate with liver microsomes to assess if metabolites contribute to observed activity .
Q. What strategies mitigate side reactions during functionalization of the aminomethyl group?
- Selective protection : Use orthogonal protecting groups (e.g., Fmoc for -NH₂, TBS for -OH).
- Low-temperature acylation : React with acyl chlorides at 0–5°C in dry THF to avoid over-acylation.
- Chelation control : Add MgCl₂ to direct electrophilic substitution to the para position of the methoxyphenoxy moiety .
Comparative Analysis and Mechanistic Insights
Q. How do structural modifications (e.g., methoxy position) impact biological activity?
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina) : Simulate binding poses with serotonin receptors using crystal structures (PDB: 6WGT).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Data Contradiction Resolution
Q. How to address discrepancies in reported synthetic yields (e.g., 40% vs. 65%)?
Reproduce conditions : Ensure identical reagent purity, catalyst batch, and equipment (e.g., Parr reactor for H₂ reactions).
Byproduct analysis : Use LC-MS to identify impurities (e.g., over-reduced or dimerized species).
Scale-up effects : Test yields at 0.1 mmol vs. 10 mmol scales; micromixing efficiency often differs .
Q. Why does the compound exhibit variable antioxidant activity in different assays (e.g., DPPH vs. FRAP)?
- Radical specificity : DPPH detects H· donors, while FRAP measures Fe³⁺ reduction. The compound’s phenolic -OH may dominate in DPPH, whereas the aminomethyl group contributes to FRAP.
- pH dependency : FRAP requires acidic conditions (pH 3.6), which protonate the amine, altering redox potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
